1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine
Overview
Description
1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine, also known as BPTP, is a chemical compound that belongs to the family of piperazine derivatives. It has been of great interest to the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine is not fully understood. However, it has been proposed that 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine inhibits the activity of certain enzymes involved in cancer cell growth and bacterial cell wall synthesis. 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and β-lactamase. 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity. In addition, 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has been shown to have antibacterial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against several types of cancer cells and bacterial strains. However, 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine also has some limitations. Its mechanism of action is not fully understood, and its activity against some types of cancer cells and bacterial strains is limited.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments and antibiotics. Another direction is to study the structure-activity relationship of 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine, which may lead to the development of more potent derivatives. Finally, 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine could be studied for its potential applications in other areas of medicinal chemistry, such as anti-inflammatory and anti-viral agents.
Conclusion:
In conclusion, 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine is a chemical compound that has potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield. 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has been shown to have activity against several types of cancer cells and bacterial strains, and its mechanism of action is not fully understood. Future research on 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine could lead to the development of more effective cancer treatments and antibiotics, as well as other areas of medicinal chemistry.
Scientific Research Applications
1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has been studied for its potential applications in medicinal chemistry. It has been found to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine has also been shown to have activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-23(17-22-7-4-16-28-22)25-14-12-24(13-15-25)20-8-10-21(11-9-20)27-18-19-5-2-1-3-6-19/h1-11,16H,12-15,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMPBMWQKSZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}-2-(thiophen-2-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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